N1- vs. C3-Benzenesulfonyl Regioisomers: Binary Discrimination in Anti-HIV-1 Activity
In the indolyl aryl sulfone anti‑HIV‑1 program, the N1‑benzenesulfonyl series was found poorly active or totally inactive, whereas the C3‑benzenesulfonyl regioisomers achieved EC50 values as low as 1 nM against wild‑type HIV‑1 in acutely infected MT‑4 cells [1]. This represents a >1000‑fold difference in anti‑HIV‑1 potency solely dictated by the sulfonyl attachment position. The target compound, 1‑(benzenesulfonyl)‑3‑chloro‑2‑phenyl‑1H‑indole, bears the N1‑sulfonyl configuration and is therefore predicted to be essentially inactive as an HIV‑1 NNRTI, making it a suitable negative‑control scaffold or a starting point for programs targeting alternative pathways where HIV‑1 RT inhibition is undesired.
| Evidence Dimension | Anti-HIV-1 activity (EC50) |
|---|---|
| Target Compound Data | Predicted inactive (N1-benzenesulfonyl series) |
| Comparator Or Baseline | 3-Benzenesulfonylindole derivatives (e.g., compound 72/73): EC50 = 1 nM |
| Quantified Difference | >1000-fold (estimated from series-level SAR: inactive vs. 1 nM) |
| Conditions | HIV-1 acutely infected MT-4 cells; MTT assay [1] |
Why This Matters
Procurement decisions for anti‑HIV‑1 screening must exclude N1‑sulfonyl regioisomers, as this series is intrinsically devoid of NNRTI activity.
- [1] Silvestri R, De Martino G, La Regina G, Artico M, Massa S, Vargiu L, Mura M, Loi AG, Marceddu T, La Colla P. Novel indolyl aryl sulfones active against HIV-1 carrying NNRTI resistance mutations: synthesis and SAR studies. Journal of Medicinal Chemistry, 2003, 46(12), 2482–2493. View Source
